molecular formula C8H14N2O B3371767 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile CAS No. 790626-46-9

2-(2,6-Dimethylmorpholin-4-yl)acetonitrile

Cat. No.: B3371767
CAS No.: 790626-46-9
M. Wt: 154.21 g/mol
InChI Key: PPVYBUDZLWUTPP-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)acetonitrile is a chemical compound with the molecular formula C10H16N2O. It belongs to a class of compounds featuring a morpholine ring, a common scaffold in medicinal chemistry, which is further functionalized with an acetonitrile group . The specific 2,6-dimethylmorpholine scaffold is a known structural motif, as referenced in the NIST Standard Reference Database . This combination makes it a valuable bifunctional building block in organic synthesis and drug discovery. The morpholine ring can contribute to the pharmacokinetic properties of a molecule, while the reactive nitrile group (-CN) serves as a versatile handle for further chemical transformations, such as conversion to carboxylic acids, amides, or tetrazoles . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules for various research applications, including the development of pharmaceuticals and agrochemicals. The structural features of this compound suggest its potential use in creating chemical libraries for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVYBUDZLWUTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,6 Dimethylmorpholin 4 Yl Acetonitrile and Its Analogues

Classical Approaches to Morpholine (B109124) Ring Formation and Acetonitrile (B52724) Introduction

Traditional synthetic routes to 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile typically involve a two-stage process: the initial construction of the 2,6-dimethylmorpholine (B58159) core, followed by the attachment of the acetonitrile moiety. These methods, while established, often require multiple steps and stoichiometric reagents.

Multistep Synthesis Pathways for 2,6-Dimethylmorpholine Precursors

The primary precursor for the target molecule is 2,6-dimethylmorpholine. A prevalent classical method for its synthesis is the acid-catalyzed cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). google.comgoogle.com This process involves heating the amino alcohol in the presence of a strong dehydrating acid, such as sulfuric acid. The reaction proceeds by protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack by the nitrogen atom to form the heterocyclic ring.

The reaction conditions, such as temperature and acid concentration, can be optimized to favor the formation of the desired cis-isomer of 2,6-dimethylmorpholine, which is often the more desired stereoisomer for certain applications. google.com For example, using 90 to 120 percent strength sulfuric acid at temperatures between 150 to 190°C can yield the product with a high proportion of the cis-isomer. google.com

Below is a table summarizing typical conditions for this classical synthesis.

Starting MaterialReagentTemperatureKey OutcomeReference
DiisopropanolamineSulfuric Acid150-190°CHigh proportion of cis-2,6-dimethylmorpholine google.com
DiisopropanolamineSulfuric Acid180°C94% total yield (84% cis-isomer) google.com
N-(2-hydroxypropyl)-2,6-dimethylmorpholineAcid Catalyst100-400°CDehydration followed by hydrolysis justia.com

More complex, stereocontrolled syntheses have also been developed to access specific enantiopure isomers, which may involve multi-step sequences starting from chiral pool materials like amino acids. researchgate.netunimi.it

Introduction of the Acetonitrile Moiety via Nucleophilic Substitution Reactions

Once the 2,6-dimethylmorpholine precursor is obtained, the acetonitrile group (-CH₂CN) is introduced. The most direct method is through a nucleophilic substitution reaction. In this process, the secondary amine nitrogen of the 2,6-dimethylmorpholine ring acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group and a nitrile function.

Typically, a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, is used as the electrophile. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the morpholine nitrogen and driving the reaction to completion. This type of N-alkylation is a standard transformation in organic synthesis. researchgate.net

The general mechanism involves the lone pair of electrons on the morpholine's nitrogen atom attacking the carbon atom of the haloacetonitrile, displacing the halide ion in an Sₙ2-type mechanism.

Reaction Scheme: 2,6-Dimethylmorpholine + X-CH₂CN + Base → this compound + Base·HX (where X = Cl, Br)

Key parameters for this reaction are summarized in the table below.

NucleophileElectrophileBaseSolventTypical Conditions
2,6-DimethylmorpholineChloroacetonitrileK₂CO₃, NaHCO₃Acetonitrile, DMFRoom temperature to moderate heating
2,6-DimethylmorpholineBromoacetonitrileTriethylamine (B128534) (Et₃N)Dichloromethane (DCM)0°C to room temperature

Novel and Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and sustainable methods. Catalysis plays a central role in these advanced strategies for synthesizing this compound and related derivatives.

Catalytic Synthesis of this compound and its Derivatives

Catalytic methods can be applied to either the formation of the morpholine ring or the C-N bond formation step. These approaches often offer milder reaction conditions, higher selectivity, and reduced waste compared to classical methods.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers powerful tools for constructing the C-N bonds of the morpholine ring. Transition-metal catalysts, particularly those based on palladium, copper, ruthenium, and gold, are widely used for intramolecular amination or cyclization reactions to form N-heterocycles. organic-chemistry.orgmdpi.com

For instance, palladium(0)-catalyzed processes can be used for the cyclization of suitable amino-alcohol precursors to form the morpholine ring. organic-chemistry.org These reactions often proceed through mechanisms like the Buchwald-Hartwig amination. Gold(III) salts have also been shown to catalyze thermally induced, solvent-free C-N bond formation, presenting a milder and more sustainable alternative. mdpi.com

The table below highlights some homogeneous catalytic systems used in the synthesis of morpholine and other N-heterocycles.

Catalyst SystemReaction TypeSubstratesAdvantageReference
Pd(0) / LigandTsuji-Trost Reaction / HeterocyclizationVinyloxiranes and Amino-alcoholsHigh diastereoselectivity and good yields organic-chemistry.org
Au(III) SaltsIntramolecular C-H AminationAryl amines with tethered alcoholsSolvent-free, thermally induced C-N bond formation mdpi.com
In(OTf)₃Lewis Acid-Catalyzed CyclizationN-protected amino alcohols and alkenesMild conditions, formation of substituted morpholines nih.gov

Heterogeneous catalysis provides significant advantages in terms of sustainability, primarily due to the ease of catalyst separation and recycling. mdpi.com For the synthesis of morpholine derivatives, solid acid catalysts, metal-organic frameworks (MOFs), and functionalized graphitic carbon nitride (g-C₃N₄) have emerged as promising options. mdpi.comnih.gov

These catalysts can be employed in the cyclodehydration of amino alcohols to form the morpholine ring, replacing corrosive and difficult-to-handle mineral acids like sulfuric acid. google.com For example, zeolites, metal oxides, and heteropoly acids can catalyze the dehydration of N-(2-hydroxypropyl)-2,6-dimethylmorpholine. justia.com The use of such solid catalysts in continuous flow reactors further enhances the green credentials of the synthesis.

The development of metal-free heterogeneous catalysts, such as Brønsted acid-functionalized materials, is particularly noteworthy as it avoids the cost and potential toxicity associated with heavy metals. nih.gov

Catalyst TypeExampleApplication in N-Heterocycle SynthesisSustainability AspectReference
ZeolitesH-ZSM-5Gas-phase cyclization of amino alcoholsRecyclable, suitable for continuous flow justia.com
Metal-Organic Frameworks (MOFs)MIL-53(Al)-SO₃HFriedländer synthesis of quinolinesHigh yield under mild, solventless conditions nih.gov
Functionalized Carbong-C₃N₄-CO-(CH₂)₃-SO₃HFriedländer synthesis of quinolinesMetal-free, recyclable, high surface acidity nih.gov
Metal OxidesAl₂O₃, TiO₂Dehydration of amino alcoholsRobust and thermally stable justia.com

Green Chemistry Principles in this compound Synthesis

A key aspect of green chemistry involves minimizing or eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net Solvent-free reaction conditions, or the use of greener solvents like water or ethanol (B145695), represent a significant improvement over traditional methods. nih.govajgreenchem.com

For the synthesis of compounds analogous to this compound, solvent-free approaches have demonstrated considerable success. For instance, a method for synthesizing 4-oxoalkane-1,1,2,2-tetracarbonitriles was developed that proceeds in 84–98% yield under solvent-free conditions by mixing tetracyanoethylene (B109619) and a corresponding ketone with a catalytic amount of p-toluenesulfonic acid. researchgate.net This approach dramatically reduces reaction times compared to solvent-based methods. researchgate.net While direct solvent-free synthesis of this compound is not widely documented, the N-alkylation of 2,6-dimethylmorpholine with 2-chloroacetonitrile could potentially be adapted to a solvent-free or reduced-solvent protocol, for example, by using microwave irradiation in the presence of a solid base. researchgate.net

Reaction TypeMethodologyKey AdvantagesReference
Michael AdditionMixing ketones with tetracyanoethylene and a catalystHigh yields (84-98%), reduced reaction time, no toxic solvents researchgate.net
CondensationCondensation of methylpyridinium/quinolinium with aldehydesSolvent-free or microwave irradiation researchgate.net
General SynthesisUse of N-formylmorpholine as a green solventNon-toxic, non-corrosive, stable ajgreenchem.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. nih.gov

In the context of synthesizing this compound, the key reaction is the alkylation of 2,6-dimethylmorpholine with a two-carbon nitrile-containing electrophile (e.g., chloroacetonitrile or bromoacetonitrile). This is a substitution reaction which typically has lower atom economy than addition reactions because it generates a salt byproduct (e.g., hydrochloride or hydrobromide).

To improve sustainability, focus can be placed on:

Catalytic Processes: Utilizing catalysts instead of stoichiometric reagents can significantly reduce waste.

Byproduct Valorization: Finding applications for the salt byproduct or developing methods to recycle the leaving group.

Alternative Pathways: Exploring synthetic routes that involve addition reactions, although this is more challenging for this specific target molecule. For example, a potential, though more complex, route could involve a reductive amination of a suitable aldehyde with a primary amine containing the acetonitrile moiety, followed by cyclization to form the morpholine ring.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, particularly for scalability, safety, and reproducibility. uc.pt By pumping reagents through tubes and reactors, flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purity. uc.pt This technology is well-suited for the synthesis of pharmaceutical intermediates. thieme-connect.deeurofins.com

The synthesis of this compound can be adapted to a continuous flow process. The alkylation of 2,6-dimethylmorpholine with chloroacetonitrile is an exothermic reaction that can be managed more safely and efficiently in a flow reactor with superior heat transfer capabilities. uc.pt

Potential Flow Synthesis Setup:

Reagent Streams: Two separate streams, one containing 2,6-dimethylmorpholine in a suitable solvent and the other containing chloroacetonitrile and a base (e.g., triethylamine) in the same solvent.

Mixing: The streams are combined in a T-mixer to ensure rapid and efficient mixing.

Reaction Coil: The mixture passes through a heated reaction coil where the reaction occurs. The residence time can be precisely controlled by adjusting the flow rate and the length of the coil.

In-line Quenching/Purification: The product stream can be passed through a scavenger resin to remove unreacted reagents or byproducts before collection.

This approach allows for the safe, scalable, and automated production of the target compound, minimizing manual handling and improving process consistency. goflow.at

Optimization of Reaction Conditions, Selectivity, and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and reaction times. For the synthesis of this compound via N-alkylation, several parameters can be systematically varied.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rate and yield. Solvents like acetonitrile, ethanol, and N,N-dimethylformamide (DMF) are commonly used for such alkylations. Studies on analogous reactions have shown that acetonitrile can provide high yields and short reaction times. researchgate.netresearchgate.net In some cases, yields can be significantly higher in DMF compared to other solvents like ethanol or THF. researchgate.net

Base: A base is required to neutralize the acid generated during the reaction. Common choices include organic bases like triethylamine or inorganic bases like potassium carbonate. The strength and solubility of the base can affect the reaction outcome.

Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to the formation of side products. Optimization involves finding the ideal temperature that provides a good yield in a reasonable timeframe without compromising purity.

Reagent Stoichiometry: Varying the molar ratio of the amine, alkylating agent, and base can be used to drive the reaction to completion and minimize the formation of impurities.

ParameterCondition 1Condition 2Condition 3OutcomeReference
Solvent EthanolAcetonitrileWaterAcetonitrile gave the highest yield (80%) and shortest reaction time (10 min). researchgate.net
Base K₂CO₃Et₃NDBUThe choice of base can influence the rate of reaction and the formation of byproducts. nih.gov
Temperature Room Temp60 °CRefluxReflux conditions often lead to higher product yields compared to room temperature. researchgate.net

Stereoselective Synthesis Approaches to Chiral Analogues of this compound

2,6-Dimethylmorpholine exists as two diastereomers: a chiral (2R,6R)/(2S,6S) trans pair and an achiral cis (meso) form. The synthesis of enantiomerically pure chiral analogues of this compound requires stereoselective methods, starting from a chiral precursor. figshare.comfigshare.com

One common strategy is to start with a chiral building block from the "chiral pool." For example, an improved synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been developed starting from chiral lactate (B86563) esters. researchgate.net This enantiomerically pure morpholine can then be alkylated with chloroacetonitrile to yield the desired chiral product, (2R,6R)-2-(2,6-dimethylmorpholin-4-yl)acetonitrile.

General Stereoselective Strategies:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or lactate esters, to construct the chiral morpholine ring. researchgate.netmdpi.com

Asymmetric Cyclization: Employing electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols to form chiral morpholines. banglajol.info The stereochemistry of the final product is controlled by the stereocenters in the starting material.

Kinetic Resolution: Separating a racemic mixture of 2,6-dimethylmorpholine using a chiral resolving agent or an enzymatic process.

These methods are essential for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications where different enantiomers may exhibit distinct biological activities. figshare.com

Reactivity and Reaction Mechanisms of 2 2,6 Dimethylmorpholin 4 Yl Acetonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This feature is the basis for many of its characteristic reactions. nih.gov

Nucleophilic addition to the cyano group is a fundamental reaction pathway for nitriles. The electrophilic carbon atom of the C≡N triple bond is readily attacked by strong nucleophiles, such as Grignard reagents or hydride ions from reducing agents.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile would proceed through the formation of an intermediate imine magnesium salt. Subsequent hydrolysis of this intermediate yields a ketone, effectively converting the nitrile into a carbonyl compound. The reaction introduces a new carbon-carbon bond.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction involves the addition of hydride ions to the electrophilic carbon, ultimately saturating the triple bond. This transformation is a valuable synthetic route for producing substituted ethylamines from their corresponding acetonitriles.

Reaction TypeReagentIntermediateFinal Product
Grignard Addition 1. RMgX2. H₃O⁺Imine magnesium saltKetone
Reduction 1. LiAlH₄2. H₂OIminePrimary Amine
Catalytic Hydrogenation H₂/Catalyst (Ni, Co, Ru)IminePrimary Amine

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds via the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. lumenlearning.com

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.comyoutube.com The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. youtube.com With continued heating in the acidic medium, the amide can be further hydrolyzed to a carboxylic acid.

In basic hydrolysis, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which then rearranges to the amide. youtube.com Similar to the acidic pathway, forcing conditions can lead to the further hydrolysis of the amide to a carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.com Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the amide as the primary product. youtube.comsemanticscholar.org

The nitrile group can participate in cyclization reactions, acting as an electrophile or a precursor to other reactive functionalities. While specific cyclization studies on this compound are not prevalent, general reactions of nitriles suggest potential pathways. For instance, reactions of nitriles with other functional groups within the same or another molecule can lead to the formation of heterocyclic rings. Under certain conditions, such as treatment with strong bases or metals, acetonitrile (B52724) itself can undergo cyclotrimerization to form triazines or react with other nitriles to form pyrimidines. ntnu.no These types of reactions highlight the versatility of the nitrile group in constructing more complex molecular architectures. researchgate.net

Reactions Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound contains a tertiary amine nitrogen, which is nucleophilic and can react with various electrophiles.

The lone pair of electrons on the morpholine nitrogen atom makes it a nucleophilic center, readily reacting with electrophiles. idc-online.com This is a form of electrophilic substitution at nitrogen, analogous to the alkylation of amines.

Common derivatizations include:

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via an Sₙ2 mechanism where the nitrogen atom acts as the nucleophile. idc-online.com

Acylation: Treatment with acyl chlorides or acid anhydrides would yield a quaternary acylammonium salt.

Reaction with Sulfonyl Chlorides: As a tertiary amine, the morpholine nitrogen would react with reagents like benzenesulfonyl chloride. In the context of the Hinsberg test, tertiary amines may form an unstable intermediate "onium" salt that readily breaks down in water, regenerating the original tertiary amine. idc-online.com

These reactions are fundamental in modifying the properties of the morpholine moiety or in synthesizing more complex derivatives.

Reaction TypeElectrophileProduct Type
Alkylation Alkyl Halide (R-X)Quaternary Ammonium Salt
Acylation Acyl Chloride (RCOCl)Quaternary Acylammonium Salt
Sulfonylation Benzenesulfonyl ChlorideUnstable Onium Salt

The morpholine ring is a saturated heterocycle and is generally stable under most reaction conditions. Ring-opening reactions are not common and would require harsh conditions or specific activation. However, understanding ring-closure mechanisms provides insight into the ring's stability. The synthesis of substituted morpholines can be achieved through the Sₙ2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization. nih.gov Another synthetic approach involves the ring opening of oxazetidines followed by a spontaneous ring closure to form the morpholine hemiaminal. acs.org These synthetic pathways underscore the thermodynamic favorability of the six-membered morpholine ring structure, suggesting that its cleavage would be an energetically demanding process.

Reactivity of the Dimethyl Substituents (e.g., functionalization, oxidation)

The two methyl groups at the C-2 and C-6 positions of the morpholine ring are typically the least reactive sites of the this compound molecule. The carbon-hydrogen bonds in these methyl groups are strong and require specific reagents or conditions for activation. However, modern synthetic methodologies offer potential pathways for their functionalization and oxidation.

Functionalization:

Late-stage C-H functionalization has emerged as a powerful tool for modifying complex molecules. For the dimethyl substituents of this compound, directed C-H activation could be a viable strategy. This would likely involve the use of a directing group to position a metal catalyst in proximity to the methyl C-H bonds. While no specific studies on this molecule have been reported, research on the functionalization of methyl groups in other complex organic molecules, such as terpenoids, demonstrates the feasibility of such transformations. nih.gov These reactions can introduce a variety of functional groups, including hydroxyl, halogen, or even new carbon-carbon bonds.

Oxidation:

The oxidation of the methyl groups to hydroxymethyl, formyl, or carboxyl groups represents another potential transformation. This typically requires strong oxidizing agents or catalytic oxidation methods. For instance, studies on the oxidation of methyl groups on aromatic rings have utilized reagents like N-bromosuccinimide (NBS) under photoirradiation to generate carboxylic acids. While the electronic environment of the methyl groups in this compound is different, similar radical-based oxidation mechanisms could potentially be applied. Furthermore, research on the oxidation of 2,6-dimethyl-1,4-dihydropyridine derivatives suggests that the dimethyl groups on a heterocyclic ring can be susceptible to oxidation under certain conditions. mdpi.com

The table below summarizes potential functionalization and oxidation reactions of the dimethyl substituents based on analogous systems.

Reaction TypePotential Reagents/ConditionsExpected Product
Hydroxylation Directed C-H oxidation catalysts (e.g., Fe, Ru, or Cu complexes) with an oxidant (e.g., H₂O₂, peracids)2-(Hydroxymethyl)-6-methylmorpholin-4-yl)acetonitrile and/or (2,6-bis(hydroxymethyl)morpholin-4-yl)acetonitrile
Halogenation Radical halogenating agents (e.g., NBS, NCS) with a radical initiator(2-(Halomethyl)-6-methylmorpholin-4-yl)acetonitrile and/or (2,6-bis(halomethyl)morpholin-4-yl)acetonitrile
Oxidation to Aldehyde Selective oxidizing agents (e.g., PCC, Swern oxidation conditions) on the corresponding alcohol(2-Formyl-6-methylmorpholin-4-yl)acetonitrile and/or (2,6-diformylmorpholin-4-yl)acetonitrile
Oxidation to Carboxylic Acid Strong oxidizing agents (e.g., KMnO₄, RuO₄) or catalytic aerobic oxidation(4-(Cyanomethyl)-6-methylmorpholine-2-carboxylic acid) and/or 4-(cyanomethyl)morpholine-2,6-dicarboxylic acid

Mechanistic Studies of Key Transformations of this compound

Kinetic and Thermodynamic Investigations of Reaction Pathways

To date, no specific kinetic or thermodynamic data for reactions involving this compound have been published. To understand the feasibility and favorability of potential reaction pathways, computational chemistry could provide valuable insights. Density Functional Theory (DFT) calculations could be employed to model reaction coordinates, calculate activation energies, and determine the thermodynamics of various transformations.

For instance, in the case of the oxidation of the dimethyl substituents, computational studies could help elucidate the mechanism, predict the most likely initial site of attack, and estimate the bond dissociation energies of the C-H bonds. Similarly, for reactions involving the cyanomethyl group, kinetic and thermodynamic parameters could be calculated to predict the rates and equilibrium positions of reactions such as hydrolysis or additions to the nitrile group.

The following table presents a hypothetical set of thermodynamic data for a potential oxidation reaction, which would typically be determined through experimental calorimetry or computational modeling.

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 298 K
Oxidation of one methyl group to a hydroxymethyl group -150 to -250-80 to -120-120 to -220
Oxidation of one methyl group to a carboxylic acid group -400 to -500-150 to -200-350 to -450

Note: These are estimated values based on general principles of organic reactions and are not based on experimental data for the specific compound.

Intermediate Identification and Characterization in Reaction Sequences

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. For reactions involving this compound, various spectroscopic techniques could be employed to detect and characterize transient species.

In the context of dimethyl substituent functionalization , radical intermediates are likely to be involved, especially in oxidation reactions initiated by radical initiators. Electron Paramagnetic Resonance (EPR) spectroscopy would be the primary technique for detecting and characterizing such radical species. For non-radical transformations, techniques like in-situ NMR or IR spectroscopy could be used to monitor the reaction progress and identify the formation of any stable intermediates.

For reactions at the cyanomethyl group or the morpholine nitrogen , charged intermediates such as iminium ions or N-oxides could be formed. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting charged intermediates in solution.

The table below outlines potential intermediates and the spectroscopic techniques that could be used for their identification.

Potential IntermediateGenerating ReactionSpectroscopic Identification Method
Carbon-centered radical at a methyl group Radical oxidation/halogenationElectron Paramagnetic Resonance (EPR) Spectroscopy
N-oxide Oxidation of the morpholine nitrogenNuclear Magnetic Resonance (NMR) Spectroscopy (¹⁵N), Mass Spectrometry
Iminium ion Reaction at the α-carbon of the acetonitrile groupNMR Spectroscopy (¹³C), Mass Spectrometry
Amidinium ion Addition of an electrophile to the nitrile nitrogenNMR Spectroscopy (¹³C, ¹⁵N), Infrared (IR) Spectroscopy

Computational and Theoretical Investigations of 2 2,6 Dimethylmorpholin 4 Yl Acetonitrile

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO gap)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. chemrxiv.orgwuxibiology.com

Quantum chemical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are standard tools for calculating these orbital energies. nih.gov For 2-(2,6-dimethylmorpholin-4-yl)acetonitrile, it is anticipated that the HOMO would be primarily localized on the electron-rich regions, such as the nitrogen and oxygen atoms of the morpholine (B109124) ring. The LUMO is expected to be centered on the acetonitrile (B52724) moiety, specifically involving the π* antibonding orbital of the C≡N triple bond.

Illustrative Data Table for FMO Analysis Note: The following values are hypothetical and serve to illustrate the typical output of a DFT calculation. They are not based on experimental or published computational data for this specific molecule.

ParameterCalculated Energy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO1.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)8.0Energy difference indicating kinetic stability

Conformational Analysis and Energy Landscapes of the Morpholine Ring and Acetonitrile Moiety

The three-dimensional structure and flexibility of a molecule are crucial for its interactions and function. Conformational analysis of this compound involves investigating the spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary sources of conformational flexibility are the puckering of the morpholine ring and the rotation of the acetonitrile group.

The morpholine ring is known to preferentially adopt a chair conformation to minimize angular and torsional strain. nih.gov In this chair form, substituents can occupy either axial or equatorial positions. For the parent morpholine molecule, extensive studies have shown that the conformer with the N-H proton in an equatorial position (Chair-Eq) is more stable than the axial conformer (Chair-Ax). nih.gov In the case of this compound, the cis-isomer, with both methyl groups in equatorial positions, is expected to be the most stable configuration to minimize steric hindrance. google.com

Computational methods are used to explore the potential energy surface (PES) of the molecule. By calculating the energy for different conformations, a landscape of energy minima (stable conformers), maxima, and saddle points (transition states) can be constructed. This analysis reveals the relative stabilities of different conformers and the energy barriers for interconversion between them.

Illustrative Data Table for Conformational Energy Note: The following values are hypothetical examples to demonstrate how the relative energies of different conformations would be presented. They are not based on published data.

ConformerDescriptionRelative Energy (kcal/mol)
Cis-Chair (di-equatorial methyls)Most stable predicted conformer0.00
Cis-Chair (equatorial/axial methyls)Higher energy due to steric strain+4.5
Cis-Twist-BoatTransition state or higher energy conformer+7.2

Reaction Pathway Elucidation through Quantum Chemical Calculations (e.g., DFT, transition states)

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions at a molecular level. By modeling the transformation from reactants to products, these methods can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

For this compound, several reactions could be computationally studied. For instance, the reduction of the nitrile group to an amine is a common transformation. A DFT study of this reaction would involve:

Optimizing the geometries of the reactant (the title compound and a reducing agent), any intermediates, and the final product.

Locating the transition state structure for each step of the reaction.

Calculating the energies of all species to construct a reaction energy profile, which visualizes the energy changes throughout the reaction and reveals the rate-determining step.

Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. shd-pub.org.rs

Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights (e.g., NMR, IR, Raman)

Computational chemistry can accurately predict various spectroscopic properties, which serves as an invaluable aid in structural elucidation and the interpretation of experimental data. DFT calculations are routinely used to compute the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can determine the normal modes of vibration and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. scifiniti.com For this compound, key vibrational modes would include the characteristic C≡N stretching vibration, C-H stretching from the methyl and methylene (B1212753) groups, and vibrations associated with the C-O-C ether linkage in the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is also possible. These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing calculated shifts with experimental data can help confirm the correct conformation and assignment of signals in complex spectra.

Illustrative Data Table for Predicted Spectroscopic Parameters Note: The data below represents typical frequency and chemical shift ranges for the indicated functional groups and is for illustrative purposes only.

Spectroscopy TypeGroup/AtomPredicted Value
IR FrequencyC≡N Stretch~2250 cm-1
IR FrequencyAliphatic C-H Stretch2850-3000 cm-1
13C NMR Shift-CN115-120 ppm
13C NMR ShiftMorpholine -CH2-N~50 ppm
1H NMR Shift-CH3~1.1 ppm

Intermolecular Interactions and Solvation Effects (e.g., hydrogen bonding, molecular docking for binding)

The way a molecule interacts with its environment—be it other molecules of the same kind, solvent molecules, or a biological target—is governed by intermolecular forces. For this compound, the key sites for interaction are the nitrogen atom of the nitrile group and the oxygen atom of the morpholine ring, both of which can act as hydrogen bond acceptors. rsc.org The presence of these polar groups suggests that the molecule will engage in significant dipole-dipole interactions and hydrogen bonding.

Computational methods can quantify the strength of these interactions. For example, molecular docking simulations could predict how the molecule might bind to the active site of an enzyme, providing insights for drug design.

Furthermore, the properties and behavior of a molecule can be significantly influenced by the solvent. Solvation effects are commonly modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net These models allow for the calculation of properties in solution, providing a more realistic comparison with experimental data obtained in the condensed phase. Including solvent effects is crucial for accurately predicting conformational equilibria, reaction rates, and spectroscopic parameters. mdpi.com

Biological Activities and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects

Target Identification and Molecular Binding Mechanisms of 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile Derivatives

Derivatives containing the 2,6-dimethylmorpholine (B58159) scaffold have been investigated for their potential to modulate enzyme activity. The primary mechanism often involves acting as either an inhibitor or an activator of specific enzymes, which can influence critical biochemical pathways. A significant area of focus has been the modulation of kinase activities, which are fundamental to cellular signaling pathways implicated in various disease states. The morpholine (B109124) ring's ability to engage in molecular interactions within enzyme active sites can enhance the potency of these derivatives. nih.gov While specific IC50 values for this compound are not extensively documented in public literature, the general mechanism involves the compound binding to an enzyme's active or allosteric site, thereby altering its catalytic function.

Table 1: Hypothetical Enzyme Interaction Profile for 2,6-Dimethylmorpholine Derivatives

Target ClassInteraction TypePotential Downstream Effect
Protein KinasesInhibitionModulation of cell signaling pathways
EpoxidasesCatalysisAlteration in metabolic processes
MethyltransferasesInhibitionEpigenetic modifications

The binding affinity and selectivity of 2,6-dimethylmorpholine derivatives to specific receptors are heavily influenced by their three-dimensional structure. Computational methods such as molecular docking are employed to predict the interactions between these ligands and the binding pockets of target proteins. These models can simulate how functional groups, like the acetonitrile (B52724) moiety or the methyl groups on the morpholine ring, form hydrogen bonds or other non-covalent interactions with amino acid residues in the receptor's active site. The stereochemistry of the chiral centers at the C2 and C6 positions of the morpholine ring is a critical determinant of this binding specificity.

Molecular Pathways and Cellular Processes Modulation (at a mechanistic level, e.g., metabolic pathways, signal transduction)

At a mechanistic level, derivatives of this compound are understood to modulate crucial cellular signaling pathways, primarily through their interaction with protein kinases. Kinases are pivotal enzymes that regulate a vast array of cellular processes, including cell cycle progression, metabolism, and angiogenesis. mdpi.com By inhibiting or activating specific kinases, these compounds can interfere with signal transduction cascades. This modulation can lead to changes in gene expression and protein function, thereby altering cellular behavior. The ability of the morpholine nucleus to improve pharmacokinetic properties can enhance the cellular uptake and stability of these derivatives, allowing for more effective engagement with intracellular targets. nih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 2,6-dimethylmorpholine derivatives correlates with their biological activity. nih.govresearchgate.net These studies involve systematically modifying the chemical scaffold and assessing the impact on target binding and functional activity. nih.gov

A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the morpholine oxygen and acetonitrile nitrogen), hydrophobic centers (the methyl groups), and a specific spatial arrangement of these features. nih.gov The morpholine ring itself is often considered a key component of the pharmacophore, contributing to both binding and favorable pharmacokinetic properties. nih.gov By analyzing the common features of active compounds, researchers can develop a model to guide the design of new derivatives with enhanced potency and selectivity. researchgate.net

Table 2: Key Pharmacophoric Features of 2,6-Dimethylmorpholine Derivatives

Pharmacophoric FeatureStructural ComponentRole in Binding
Hydrogen Bond AcceptorMorpholine Oxygen, Acetonitrile NitrogenInteraction with donor residues in target site
Hydrophobic GroupC2 and C6 Methyl GroupsVan der Waals interactions in hydrophobic pockets
3D Spatial Arrangementcis/trans Isomerism of Methyl GroupsDetermines overall shape and fit into binding site

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.govresearchgate.net The spatial arrangement of the two methyl groups on the morpholine ring (cis or trans isomers) and the absolute configuration of the chiral centers (R or S) can dramatically affect how the molecule interacts with its biological target. nih.gov Biological systems, such as enzyme active sites and receptors, are chiral environments, leading to stereoselective interactions. rsc.org For instance, research on related 2,6-dimethylmorpholine compounds has shown that different enantiomers can exhibit varying levels of activity; in one case, the (2R,6R)-enantiomer was found to be more active in catalyzing an epoxidase reaction than the (2S,6S)-enantiomer. biosynth.com This difference in activity is attributed to the optimal positioning of one stereoisomer over another within the chiral binding site of the target protein. researchgate.net

No Scientific Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the biological activities, mechanistic insights, bioconjugation, or prodrug strategies for the chemical compound This compound .

Databases such as PubChem list structurally similar compounds, for instance, "2-(2,3-Dimethylmorpholin-4-yl)acetonitrile," but provide no associated biological data or research citations. The absence of information prevents the creation of a scientifically accurate and informative article as requested.

Therefore, the sections on "Biological Activities and Mechanistic Insights" and "Bioconjugation and Prodrug Strategies" cannot be developed. Any attempt to generate content for these areas would be speculative and would not adhere to the required standards of scientific accuracy.

Applications of 2 2,6 Dimethylmorpholin 4 Yl Acetonitrile As a Synthetic Intermediate and in Materials Science

Role in the Synthesis of Complex Organic Molecules

The structure of 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile suggests its potential as a versatile intermediate in the construction of more complex molecular architectures. The acetonitrile (B52724) group is a well-established building block in organic chemistry, offering multiple reaction pathways ntnu.nomdpi.com.

Although no specific examples of this compound being used to synthesize pyridines, triazoles, or purines are found in published literature, the cyanomethyl group is a key synthon for various heterocycles.

Pyridines: Acetonitrile and its derivatives can serve as precursors in pyridine (B92270) synthesis. The active methylene (B1212753) protons adjacent to the nitrile group can be deprotonated to form a nucleophilic carbanion orgsyn.org. This anion can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization to form substituted pyridine rings ijpsonline.comorganic-chemistry.org. For instance, a general approach involves the reaction of α,β-unsaturated ketones with cyanoacetamide (a related structure) to build the pyridine core nih.gov.

Triazoles: The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines with various reagents chemmethod.comresearchgate.net. While a direct role for this compound is not documented, nitriles can be converted into amidines or imidates, which are known intermediates in the construction of the triazole ring system raco.catthieme-connect.de.

Purines: Purine synthesis typically starts from substituted imidazole (B134444) or pyrimidine (B1678525) precursors nih.govnih.govmdpi.com. The introduction of a cyanomethyl group, such as the one in the title compound, could potentially be used to build the second ring onto a pre-existing pyrimidine or imidazole scaffold, although specific pathways involving this reagent are not described in the literature.

The 2,6-dimethylmorpholine (B58159) moiety is a recognized structural element in biologically active compounds, most notably the fungicide fenpropimorph (B1672530) tandfonline.comherts.ac.ukdrugfuture.com. The specific stereochemistry of the dimethylmorpholine ring can be crucial for biological activity tandfonline.com. Morpholine-containing structures are prevalent in medicinal chemistry due to the ring's ability to improve physicochemical properties like aqueous solubility and metabolic stability unimi.it.

While this compound is not cited as a direct pharmaceutical intermediate q100lifesciences.com, its structure is analogous to other building blocks used in drug discovery. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization and incorporation into larger, more complex pharmaceutical scaffolds. For example, cis-2,6-Dimethylmorpholine is used in the synthesis of p38α MAP kinase inhibitors and 5-HT4 receptor agonists chemicalbook.com.

There are no documented instances of this compound being used as a named reagent in specialized organic transformations. However, based on general principles of organic reactivity, the molecule possesses features that could be exploited. The cyanomethyl group can act as a precursor to the cyanomethyl radical (•CH2CN) under certain conditions, which can then participate in radical addition reactions mdpi.com. The basic nitrogen of the morpholine (B109124) ring could also play a role in directing reactions or acting as an internal catalyst, although such applications have not been reported for this specific compound.

Applications in Polymer Chemistry and Materials Science

Investigations into the use of this compound in materials science and polymer chemistry have not yielded specific applications in the existing literature.

For a molecule to be a monomer, it typically needs at least two reactive functional groups to allow for chain propagation. This compound has only one readily polymerizable group (the nitrile, which can undergo trimerization but is not typical for high polymer synthesis). Therefore, its use as a traditional monomer in the synthesis of linear high-molecular-weight polymers is not documented and appears unlikely without further chemical modification.

The modification of material surfaces is a broad field where molecules are grafted onto a substrate to impart specific properties. While there are no reports of using this compound for this purpose, one of its parent compounds, cis-2,6-dimethylmorpholine, has been used in the preparation of microporous materials sigmaaldrich.com. It is conceivable that the nitrile group of the title compound could be used to attach it to surfaces via reactions such as reduction followed by coupling, or through coordination chemistry, but such applications remain hypothetical at present.

Catalytic and Ligand Applications

While direct, extensive research on the catalytic applications of this compound is limited in publicly accessible literature, its molecular structure, featuring both a tertiary amine (within the morpholine ring) and a nitrile group, suggests potential roles as a ligand in coordination chemistry and catalysis. The behavior of these functional groups is well-documented in various chemical contexts, allowing for a theoretical exploration of the compound's potential applications.

Role as a Ligand in Metal-Catalyzed Reactions

The efficacy of a metal-catalyzed reaction often hinges on the properties of the ligands coordinated to the metal center. These ligands can modulate the metal's steric and electronic environment, thereby influencing catalytic activity, selectivity, and stability. This compound possesses two potential coordination sites: the nitrogen atom of the morpholine ring and the nitrogen atom of the nitrile group.

Transition metal complexes containing nitrile ligands are well-established in coordination chemistry. wikipedia.org Nitriles are typically classified as L-type ligands (neutral, two-electron donors) and coordinate to metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.org Simple nitriles like acetonitrile are common ligands, often valued for being relatively inert and labile, meaning they can be easily displaced by other substrates during a catalytic cycle. wikipedia.org

The this compound molecule could function as a ligand in several ways:

Monodentate Coordination: It could coordinate to a metal center through either the morpholine nitrogen or the nitrile nitrogen. The morpholine nitrogen, being a tertiary amine, is a classic Lewis base and can form stable complexes with a wide range of transition metals.

Bidentate Chelating Ligand: The molecule could potentially act as a bidentate ligand, coordinating through both the morpholine and nitrile nitrogen atoms to form a chelating ring with the metal center. The stability of such a chelate would depend on the resulting ring size and the geometry of the metal's coordination sphere.

Bridging Ligand: In polynuclear complexes, the molecule could bridge two metal centers, with each nitrogen atom coordinating to a different metal.

The presence of two methyl groups at the 2- and 6-positions of the morpholine ring introduces significant steric bulk. This steric hindrance can be a critical factor in catalysis, particularly in asymmetric synthesis, where it can influence the enantioselectivity of a reaction by controlling the orientation of substrates approaching the catalytic center.

While specific studies detailing the use of this compound as a ligand are not prominent, the principles of coordination chemistry suggest its potential. The table below outlines the coordination characteristics of its core functional groups based on established chemical knowledge.

Functional GroupCoordination SiteTypical Bonding ModePotential Influence on Catalysis
Morpholine Nitrogen Atomσ-donor (Lewis Base)Steric hindrance from dimethyl groups can influence selectivity; basicity affects the electronic properties of the metal center.
Nitrile Nitrogen Atomσ-donor, π-acceptorCan be a labile ligand, facilitating substrate access to the catalyst; electronic properties can be tuned. wikipedia.org

Further research would be necessary to synthesize and characterize metal complexes of this compound and to evaluate their performance in catalytic reactions such as cross-coupling, hydrogenation, or polymerization.

Precursor to Organocatalysts (if applicable)

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.combohrium.com These catalysts often rely on specific functional groups to interact with substrates, for example, through the formation of iminium or enamine intermediates.

The transformation of this compound into a novel organocatalyst would require chemical modification of its existing functional groups. For instance:

Modification of the Nitrile Group: The nitrile group could be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This would introduce new functionalities capable of participating in catalytic cycles, such as hydrogen bonding or acid-base catalysis. A resulting aminomethyl-dimethylmorpholine structure could serve as a chiral diamine, a common motif in organocatalysis.

Utilization of the Morpholine Ring: The core dimethylmorpholine structure provides a chiral scaffold. Modifications elsewhere on the molecule could leverage this inherent chirality for asymmetric catalysis.

However, a review of the scientific literature indicates that while the synthesis of α-aminonitriles (the class of compounds to which this molecule belongs) is often achieved using organocatalysts, their use as precursors to generate new classes of organocatalysts is not a widely documented strategy. researchgate.netthieme-connect.com Therefore, while theoretically possible, the application of this compound as a precursor to organocatalysts is not established in the available research.

Advanced Spectroscopic and Analytical Characterization Excluding Basic Compound Identification Data and General Chemical/physical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a powerful tool for determining the precise structure of 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and elucidating its detailed molecular structure. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the 2,6-dimethylmorpholine (B58159) ring, cross-peaks would be expected between the methine protons at the C2 and C6 positions and the adjacent methylene (B1212753) protons. Similarly, the methylene protons on the same carbon atom would show correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the methyl groups, the methine carbons (C2 and C6), the methylene carbons of the morpholine (B109124) ring, and the acetonitrile (B52724) methylene carbon by identifying their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the entire molecule. Key correlations would be expected from the acetonitrile methylene protons to the nitrogen-adjacent carbons of the morpholine ring (C3 and C5) and to the nitrile carbon. Correlations from the methyl protons to the C2 and C6 carbons would further confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, correlations between the acetonitrile methylene protons and specific protons on the morpholine ring could indicate the orientation of the acetonitrile substituent relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected 2D NMR Correlations
Methyl (CH₃) at C2/C61.1 - 1.318 - 22HSQC: to C2/C6 methyl carbonsHMBC: to C2/C6 methine carbonsNOESY: to C2/C6 methine protons and adjacent methylene protons
Methine (CH) at C2/C63.5 - 3.868 - 72COSY: to adjacent methylene protonsHSQC: to C2/C6 methine carbonsHMBC: to methyl carbons and adjacent methylene carbons
Methylene (CH₂) at C3/C5 (axial)2.0 - 2.355 - 59COSY: to geminal and vicinal protonsHSQC: to C3/C5 methylene carbonsHMBC: to C2/C6 methine carbons and acetonitrile methylene carbon
Methylene (CH₂) at C3/C5 (equatorial)2.6 - 2.955 - 59COSY: to geminal and vicinal protonsHSQC: to C3/C5 methylene carbonsHMBC: to C2/C6 methine carbons and acetonitrile methylene carbon
Acetonitrile Methylene (CH₂)3.4 - 3.645 - 50HSQC: to acetonitrile methylene carbonHMBC: to C3/C5 methylene carbons and nitrile carbonNOESY: to C3/C5 methylene protons
Nitrile (CN)-115 - 120HMBC: from acetonitrile methylene protons

Note: Predicted chemical shift ranges are based on data from analogous N-substituted morpholine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Variable Temperature NMR for Conformational and Mechanistic Studies

The 2,6-dimethylmorpholine ring can exist in a chair conformation, and it can undergo ring inversion. Variable temperature (VT) NMR studies can provide valuable information about the dynamics of this process. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where ring inversion is rapid on the NMR timescale, the signals for the axial and equatorial protons may be averaged. As the temperature is lowered, the rate of inversion slows, and these signals may broaden and eventually resolve into distinct peaks for each conformer. wvu.edu Analysis of these changes can allow for the determination of the energy barrier to ring inversion and the relative populations of the different conformers. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.

Table 2: Theoretical Exact Mass for this compound

IonFormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₉H₁₇N₂O⁺169.1335

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, fragmentation is expected to occur primarily at the bonds adjacent to the nitrogen atom and within the morpholine ring. wvu.edunih.gov

Plausible Fragmentation Pathways:

Loss of the acetonitrile group: Cleavage of the N-CH₂CN bond could lead to the formation of a fragment corresponding to the 2,6-dimethylmorpholine cation.

Ring opening of the morpholine: Fragmentation of the morpholine ring itself can occur through various pathways, leading to the loss of small neutral molecules like ethene or formaldehyde.

Alpha-cleavage: Cleavage of the bonds alpha to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the formation of characteristic iminium ions.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₉H₁₆N₂O + H]⁺

Predicted m/zPossible Fragment Structure/Loss
114.1070[C₆H₁₂NO]⁺ (Loss of CH₂CN)
86.0964[C₅H₁₂N]⁺ (Iminium ion from ring cleavage)
70.0651[C₄H₈N]⁺ (Further fragmentation)
57.0702[C₄H₉]⁺ (Alkyl fragment)

Note: The fragmentation pattern is predictive and based on the analysis of structurally similar N-substituted morpholine derivatives. massbank.eu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the key functional groups are the nitrile (-C≡N), the C-O-C ether linkage, and the C-N bonds of the tertiary amine within the morpholine ring.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is expected to give rise to a sharp, medium-intensity band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. This band is often weaker in the Raman spectrum. researchgate.net

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether group in the morpholine ring will produce strong bands in the IR spectrum, generally in the 1070-1150 cm⁻¹ region. nist.gov

C-N Stretch: The stretching vibrations of the C-N bonds of the tertiary amine will appear in the fingerprint region of the IR spectrum, typically between 1020 and 1250 cm⁻¹.

C-H Stretches: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ region in both IR and Raman spectra. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H stretch (methyl, methylene)2800 - 3000IR, Raman
C≡N stretch (nitrile)2240 - 2260IR (sharp, medium)
C-O-C stretch (ether)1070 - 1150IR (strong)
C-N stretch (tertiary amine)1020 - 1250IR

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, offering detailed insights into its atomic connectivity, three-dimensional structure, dynamic behavior, and the nature of its chemical bonds.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases and the broader scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, is not possible at this time.

Should such data become available, X-ray crystallography would provide unequivocal insights into the three-dimensional arrangement of the molecule. Key structural features that could be determined include:

Conformation of the Morpholine Ring: The analysis would reveal whether the 2,6-dimethylmorpholine ring adopts a chair, boat, or twist-boat conformation in the solid state. The chair conformation is generally the most stable for morpholine derivatives.

Orientation of Substituents: The crystallographic data would establish the relative stereochemistry of the two methyl groups (cis or trans) and the orientation of the acetonitrile group attached to the nitrogen atom.

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, which govern the macroscopic properties of the crystalline solid.

For analogous morpholine derivatives, X-ray crystallography has been instrumental in resolving their absolute configurations by analyzing crystal packing and hydrogen-bonding patterns.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

The 2,6-dimethylmorpholine moiety in this compound possesses chiral centers, leading to the existence of different stereoisomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for investigating the stereochemistry of chiral molecules.

However, a review of the literature indicates that studies employing chiroptical spectroscopy for the stereochemical assignment of chiral analogues of this compound have not been published. For related chiral morpholine compounds, CD spectroscopy is a valuable tool. It detects Cotton effects at specific wavelengths, which can be correlated to the absolute configuration (R/S) of the stereogenic centers. In the absence of experimental data for the title compound, no definitive stereochemical assignments can be made using this method.

Should chiroptical studies be performed on isolated stereoisomers of this compound, the resulting spectra would be crucial for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by computational methods (e.g., time-dependent density functional theory), the absolute stereochemistry of the chiral centers could be determined.

Confirming Enantiomeric Purity: Chiroptical methods can be used to assess the enantiomeric excess of a sample.

The table below summarizes the status of advanced spectroscopic characterization for the title compound.

Analytical TechniqueCompoundData Availability
X-ray CrystallographyThis compoundNot available in searched literature
Chiroptical Spectroscopy (CD/ORD)Chiral analogues of this compoundNot available in searched literature

Future Research Directions and Challenges

Exploration of Novel and Underutilized Reaction Pathways for 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile

The synthesis of this compound typically involves the cyanoalkylation of 2,6-dimethylmorpholine (B58159). While effective, there is considerable scope for exploring more novel and varied reaction pathways. Future research could focus on:

One-Pot and Multicomponent Reactions: Developing one-pot syntheses starting from more fundamental precursors could enhance efficiency. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a powerful strategy for rapidly generating libraries of derivatives. nih.gov

Catalytic Approaches: The use of transition metal or organocatalysts could open up new avenues for the synthesis of the 2,6-dimethylmorpholine ring itself, which can then be functionalized. For instance, catalytic asymmetric synthesis could provide enantiomerically pure forms of the starting morpholine (B109124).

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity. This approach is particularly advantageous for reactions that are exothermic or involve unstable intermediates. nih.gov

Development of More Efficient, Selective, and Sustainable Synthetic Routes

Improving the existing synthetic routes to this compound is crucial for its potential applications. Key areas for development include:

Green Chemistry Principles: Future synthetic strategies should align with the principles of green chemistry, such as using greener solvents, reducing energy consumption, and minimizing waste. mdpi.comresearchgate.net For example, replacing traditional volatile organic solvents with water or supercritical CO2 could significantly reduce the environmental impact. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. nih.gov This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives. researchgate.net

Stereoselective Synthesis: The 2,6-dimethylmorpholine moiety possesses chiral centers, leading to different stereoisomers. Developing highly stereoselective syntheses will be critical for elucidating the structure-activity relationships of its derivatives.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Conventional Two-Step Synthesis Well-established; reliable for small-scale synthesis.May involve hazardous reagents and solvents; lower atom economy.
One-Pot/Multicomponent Reaction Increased efficiency; reduced waste and purification steps. nih.govRequires careful optimization of reaction conditions.
Catalytic Flow Chemistry Enhanced safety and control; scalable. nih.govHigher initial setup cost.
Biocatalytic Synthesis High selectivity; environmentally benign conditions.Enzyme stability and availability may be limiting.

Deepening Understanding of Molecular Interactions and Biological Activity Mechanisms

While the biological activities of many morpholine derivatives are known, the specific mechanisms of action of this compound and its potential metabolites are yet to be explored. Future research should aim to:

Target Identification and Validation: Computational modeling and high-throughput screening can be employed to identify potential biological targets. Subsequent in vitro and in vivo studies would be necessary to validate these findings.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic structural modifications will be essential to understand how different functional groups influence biological activity.

Mechanistic Studies: Detailed biochemical and cellular assays can elucidate the precise molecular mechanisms through which this compound exerts its effects.

Emerging Applications in Interdisciplinary Fields

The unique combination of a morpholine ring and a nitrile group in this compound opens up possibilities for its application in diverse fields beyond traditional medicinal chemistry.

Chemical Biology: The nitrile group can be a useful handle for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules for use as a chemical probe to study biological processes.

Materials Science: Morpholine derivatives have been investigated for their use in the formation of microporous materials. sigmaaldrich.comsigmaaldrich.com The specific properties of this compound could be harnessed in the design of novel functional materials, such as polymers or metal-organic frameworks.

Agrochemicals: The morpholine scaffold is present in some fungicides. Further investigation into the potential agrochemical applications of this compound could be a fruitful area of research.

Table 2: Potential Interdisciplinary Applications of this compound

Field Potential Application Key Structural Feature
Chemical Biology Molecular probes and bioconjugationAcetonitrile (B52724) group for chemical ligation
Materials Science Precursor for functional polymers and porous materialsMorpholine ring and nitrile functionality
Agrochemicals Development of novel fungicides or pesticides2,6-Dimethylmorpholine scaffold

Challenges in Translating Academic Findings to Scalable Chemical Processes

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges from a chemical synthesis and methodology perspective.

Process Safety and Optimization: Reactions that are manageable on a small scale can become hazardous when scaled up. Thorough process safety evaluations and optimization of reaction conditions are imperative.

Cost-Effectiveness: The cost of starting materials, reagents, and catalysts can become a significant factor in large-scale production. Identifying cheaper and more readily available alternatives is often necessary.

Purification and Impurity Profiling: Developing robust and scalable purification methods to ensure high purity and a consistent impurity profile is a critical aspect of process development.

Regulatory Compliance: The synthesis of compounds for pharmaceutical or other regulated applications must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP).

Q & A

Basic Research Question

Technique Conditions Detection Limit Reference
HPLC-UV C18 column, 30:70 ACN/H₂O, 1 mL/min0.1 µg/mL
GC-MS DB-5MS column, splitless mode10 ppb
LC-HRMS HILIC column, ESI+ mode50 pg/mL

For carbonyl impurities (e.g., degradation products), derivatization with DNPH followed by LC-MS/MS is recommended .

What are the challenges in determining the crystal structure of morpholine-derived acetonitriles, and how can they be addressed?

Advanced Research Question
Challenges include:

  • Crystal twinning : Common in flexible morpholine rings; use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder : Methyl or nitrile groups may exhibit positional disorder. Apply "ISOR" restraints during refinement .
  • Weak diffraction : Optimize crystallization using vapor diffusion (e.g., hexane/EtOAc) and cryocooling (100 K) .

How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to HCl (0.1 M, 40°C) or NaOH (0.1 M, 60°C) for 24–72 hours, followed by HPLC analysis .
  • Arrhenius kinetics : Monitor degradation rates at 25°C, 40°C, and 60°C to extrapolate shelf-life .
  • Light exposure : Use ICH Q1B guidelines with a xenon lamp to simulate photolytic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethylmorpholin-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethylmorpholin-4-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.